3-Amino-2-naphthol
Description
Properties
IUPAC Name |
3-aminonaphthalen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c11-9-5-7-3-1-2-4-8(7)6-10(9)12/h1-6,12H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHVPTERSBUMMHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80202520 | |
| Record name | 2-Amino-3-hydroxynaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80202520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5417-63-0 | |
| Record name | 3-Amino-2-naphthol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5417-63-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-3-hydroxynaphthalene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005417630 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Amino-2-naphthol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7941 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Amino-3-hydroxynaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80202520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-amino-2-naphthol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.109 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-AMINO-2-NAPHTHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29BKE27D17 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Iron-Mediated Reduction in Acidic Media
A classical approach employs iron powder in hydrochloric acid (HCl) as the reducing system. The reaction proceeds via the formation of Fe²⁺ ions, which transfer electrons to the nitro group, reducing it to an amine. Typical conditions involve refluxing a mixture of 3-nitro-2-naphthol, excess iron powder, and concentrated HCl at 80–100°C for 6–8 hours. Post-reduction, the product is isolated through neutralization, filtration, and recrystallization from ethanol or aqueous ethanol.
Key Parameters:
-
Iron-to-Substrate Ratio: A 3:1 molar ratio of iron to nitro-naphthol ensures complete reduction.
-
Acid Concentration: 10–15% HCl (v/v) balances reaction rate and corrosion mitigation.
-
Yield: 65–75%, with purity ≥90% after recrystallization.
This method, while reliable, generates substantial iron oxide sludge, necessitating robust waste management protocols.
Catalytic Hydrogenation
Catalytic hydrogenation offers a cleaner alternative, utilizing molecular hydrogen (H₂) and transition metal catalysts under pressurized conditions. Palladium on carbon (Pd/C, 5–10 wt%) or Raney nickel are commonly employed, with reactions conducted in polar aprotic solvents like ethanol or tetrahydrofuran (THF) at 50–80°C and 3–5 bar H₂ pressure.
Advantages Over Iron Reduction:
-
Waste Reduction: Eliminates iron sludge byproduct.
-
Scalability: Suitable for continuous-flow reactors in industrial settings.
-
Yield Improvement: 80–85% isolated yield with ≥95% purity.
However, catalyst cost and pyrophoric risks associated with Raney nickel limit its adoption in small-scale laboratories.
Electrochemical Synthesis
Recent advances in green chemistry have spurred interest in electrochemical methods for synthesizing this compound. A 2025 study demonstrated the electrochemical cyclodesulfurization of thiourea intermediates derived from this compound and aryl isothiocyanates.
Reaction Setup and Optimization
The process employs a graphite anode and platinum cathode in dimethyl sulfoxide (DMSO) with potassium iodide (KI) as the electrolyte. Key findings include:
| Parameter | Optimal Condition | Effect on Yield |
|---|---|---|
| Electrolyte | 0.5 M KI | Maximizes iodide-mediated oxidation |
| Solvent | DMSO | Enhances solubility of intermediates |
| Current Density | 20 mA | Balances reaction rate and side reactions |
| Temperature | 25°C (ambient) | Avoids thermal degradation |
Under these conditions, the method achieves an 87% yield of N-arylnaphtho[2,3-d]oxazol-2-amines, showcasing the versatility of this compound in forming heterocyclic derivatives.
Mechanistic Insights
The reaction proceeds through thiourea intermediate formation, followed by iodide-assisted oxidative cyclodesulfurization. Cyclic voltammetry studies confirm a two-electron oxidation process at the anode, generating disulfide species that facilitate intramolecular cyclization.
Comparative Analysis of Synthetic Methods
The table below summarizes the performance metrics of prominent preparation routes:
| Method | Yield (%) | Purity (%) | Environmental Impact | Scalability |
|---|---|---|---|---|
| Iron/HCl Reduction | 65–75 | 90–92 | High (sludge waste) | Moderate |
| Catalytic Hydrogenation | 80–85 | 95–97 | Moderate (catalyst use) | High |
| Electrochemical | 85–87 | 98–99 | Low (solvent recovery) | Emerging |
Key Observations:
Scientific Research Applications
3-Amino-2-naphthol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is employed in the study of enzyme interactions and as a substrate in biochemical assays.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: this compound is utilized in the production of antioxidants, corrosion inhibitors, and polymer additives.
Mechanism of Action
The mechanism of action of 3-Amino-2-naphthol involves its interaction with various molecular targets. The amino and hydroxyl groups enable the compound to form hydrogen bonds and participate in nucleophilic substitution reactions. These interactions can affect enzyme activity, protein function, and cellular signaling pathways.
Comparison with Similar Compounds
Chemical Properties :
- Molecular Formula: C₁₀H₉NO
- Molecular Weight : 159.18 g/mol
- CAS Number : 5417-63-0
- Melting Point : 229–230°C
- Structure: Features adjacent amino (-NH₂) and hydroxyl (-OH) groups on a naphthalene ring, enabling diverse reactivity .
Comparison with Structurally Similar Compounds
3-Amino-2-naphthoic Acid
- Molecular Formula: C₁₁H₉NO₂
- Molecular Weight : 187.19 g/mol
- CAS Number : 5959-52-4
- Melting Point : 210°C
- Key Differences :
| Property | 3-Amino-2-naphthol | 3-Amino-2-naphthoic Acid |
|---|---|---|
| Functional Groups | -NH₂, -OH | -NH₂, -COOH |
| Melting Point | 229–230°C | 210°C |
| Bioactivity | Anti-proliferative | Limited reported |
| Key Applications | Chromenes, oxazoles | Organic materials |
6-Amino-2-naphthoic Acid
1-Amino-2-naphthol Hydrochloride
- Molecular Formula: C₁₀H₁₀ClNO
- Molecular Weight : 195.65 g/mol
- CAS Number : 1198-27-2
- Key Differences :
Structural and Functional Impact on Reactivity
- Proximity of Functional Groups: The adjacent -NH₂ and -OH in this compound enable intramolecular hydrogen bonding, facilitating cyclization reactions (e.g., chromene synthesis) .
- Substituent Effects: Electron-Withdrawing Groups (e.g., -COOH in naphthoic acids): Reduce nucleophilicity, limiting participation in Michael additions or Knoevenagel condensations . Steric Hindrance: Bulkier substituents (e.g., aryl groups in chromenes) decrease anti-proliferative activity, as seen in derivatives 4h-i .
Biological Activity
3-Amino-2-naphthol (C10H9NO), also known as 1-amino-2-naphthol, is an organic compound characterized by its naphthalene structure substituted with an amino group at the 3-position. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, antioxidant, and anticancer properties. This article explores the biological activity of this compound, supported by data tables and case studies from recent research findings.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound derivatives. For example, a study synthesized various aminonaphthol derivatives and evaluated their activity against several bacterial strains. The results indicated that certain derivatives exhibited significant antibacterial activity comparable to standard antibiotics like gentamicin.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| This compound | Staphylococcus aureus | 8 | |
| This compound | Escherichia coli | 16 | |
| Derivative A | Klebsiella pneumoniae | 4 | |
| Derivative B | Bacillus subtilis | 8 |
Antioxidant Activity
This compound has also been studied for its antioxidant properties. In a comparative analysis of various aminonaphthol derivatives, it was found that some compounds exhibited strong radical scavenging abilities and ferric ion reducing power.
| Compound | Radical Scavenging Activity (%) | Ferric Ion Reducing Power (µM) | Reference |
|---|---|---|---|
| 4e | 95 | 250 | |
| 4b | 85 | 200 | |
| 4n | 90 | 220 |
Anticancer Activity
The anticancer potential of this compound has been investigated in various cancer cell lines. Notably, a study reported that certain derivatives led to significant cell lysis in MDA-MB-231 (human breast adenocarcinoma) cell lines at concentrations as low as .
Case Study: Anticancer Effects
In a study examining the cytotoxic effects of aminonaphthol derivatives:
- Compound : Derivative Q
- Cell Line : MDA-MB-231
- Concentration for 100% Cell Lysis :
- Mechanism : Induction of apoptosis through mitochondrial pathway activation
This demonstrates the potential of these compounds as therapeutic agents in cancer treatment.
Other Biological Activities
In addition to antimicrobial and anticancer properties, research has indicated that this compound exhibits:
- Cholinesterase Inhibition : Compounds derived from naphthols have shown promising results in inhibiting cholinesterase enzymes, suggesting potential applications in treating Alzheimer's disease.
Q & A
Q. What advanced techniques validate the environmental safety of this compound synthesis protocols?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
